

An In-Depth Technical Guide to Bisphenol C (CAS 79-97-0)

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Compound of Interest

Compound Name: Bisphenol C

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Abstract

This technical guide provides a comprehensive overview of **Bisphenol C** (BPC), a significant analogue of Bisphenol A (BPA). With the increasing scrutiny and regulation of BPA, understanding the chemical properties, synthesis, applications, and biological activities of its analogues is paramount for researchers in environmental science, toxicology, and materials science. This document delves into the nuanced identity of **Bisphenol C**, focusing on the prevalent 2,2-bis(4-hydroxy-3-methylphenyl)propane (CAS 79-97-0). It offers detailed protocols for its synthesis and analytical determination, a thorough examination of its toxicological profile and endocrine-disrupting mechanisms, and an assessment of its environmental fate. This guide is intended to be a vital resource, fostering a deeper, evidence-based understanding of **Bisphenol C** for the scientific community.

Chemical Identity and Properties

Bisphenol C (BPC), in its most common form, refers to the compound with the IUPAC name 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol^[1]. It is crucial to distinguish this from another, less common compound also sometimes referred to as **Bisphenol C**, which is 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene (CAS 14868-03-2)^[2]. This guide will focus exclusively on the cresol-derived BPC (CAS 79-97-0).

BPC is structurally similar to Bisphenol A, with the key difference being the presence of a methyl group on each phenolic ring, ortho to the hydroxyl group[2]. This structural modification influences its chemical and physical properties, as well as its biological activity.

Table 1: Physicochemical Properties of **Bisphenol C** (CAS 79-97-0)

Property	Value	Source
IUPAC Name	4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol	[1]
Synonyms	2,2-Bis(4-hydroxy-3-methylphenyl)propane, 3,3'-Dimethylbisphenol A, Dicresylolpropane	[3][4]
CAS Number	79-97-0	[3][5]
Molecular Formula	C ₁₇ H ₂₀ O ₂	[1][4]
Molecular Weight	256.34 g/mol	[1][3]
Melting Point	138-140 °C	[3][6]
Boiling Point	238-240 °C at 12 mmHg	[3][6]
Appearance	White to off-white solid	[7]
Water Solubility	Low	[8]
LogP	4.74 (estimated)	[7]

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  node [shape=plaintext];
  bgcolor="#F1F3F4";

  // Define nodes for atoms
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C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
C8 [label="C"];
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C10 [label="C"];
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C16 [label="C"];
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O1 [label="O"];
O2 [label="O"];
H1 [label="H"];
H2 [label="H"];
CH3_1 [label="CH3"];
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CH3_3 [label="CH3"];
CH3_4 [label="CH3"];

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C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C7;
C7 -- C8;
C7 -- CH3_1;
```

```
C7 -- CH3_2;
C8 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C8;
C2 -- O1;
O1 -- H1;
C3 -- CH3_3;
C10 -- O2;
O2 -- H2;
C11 -- CH3_4;
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C9 [pos="-4.5,0!"];
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C11 [pos="-4.5,2.58!"];
C12 [pos="-3,2.58!"];
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H1 [pos="3,-1.29!"];
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CH3_1 [pos="-1.5,-1.5!"];
CH3_2 [pos="-1.5,1.5!"];
O2 [pos="-6.75,1.29!"];
H2 [pos="-7.5,1.29!"];
```

```
CH3_4 [pos="-5.25,3.87!"];  
}
```

Figure 1: Chemical Structure of **Bisphenol C** (CAS 79-97-0)

Synthesis of Bisphenol C

The industrial synthesis of **Bisphenol C** typically involves the acid-catalyzed condensation of two equivalents of o-cresol with one equivalent of acetone. This electrophilic aromatic substitution reaction is analogous to the synthesis of Bisphenol A from phenol and acetone.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure for the synthesis of 2,2-bis(4-hydroxy-3-methylphenyl)propane.

Materials:

- o-Cresol
- Acetone
- Concentrated Sulfuric Acid
- Toluene
- Dodecanethiol (promoter)
- Saturated Sodium Bicarbonate Solution
- Demineralized Water

Procedure:

- In a jacketed reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add o-cresol and toluene.
- Add dodecanethiol as a promoter.

- Cool the mixture to the desired reaction temperature (e.g., 40°C) and slowly add concentrated sulfuric acid while stirring.
- Add acetone dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature.
- After the addition is complete, continue stirring for several hours to allow the reaction to proceed to completion.
- Upon completion, add toluene and warm the mixture to dissolve any precipitated product.
- Add demineralized water and transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous (lower) layer.
- Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with demineralized water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude **Bisphenol C**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).



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Figure 2: General workflow for the synthesis of **Bisphenol C**.

Industrial Applications

Bisphenol C is utilized in various industrial applications, primarily in the production of polymers. Its properties, imparted by the additional methyl groups, can offer advantages over BPA in certain applications.

- Polycarbonate and Polyester Resins: Similar to BPA, BPC can be used as a monomer in the synthesis of polycarbonate and polyester resins. The methyl groups can enhance the polymer's thermal stability and solubility in organic solvents.
- Epoxy Resins: BPC is a component in the formulation of epoxy resins, which are used as coatings, adhesives, and composite materials.
- Thermosensitive Recording Materials: It is used as a color developer in thermal paper, such as that used for receipts[5].
- Flame Retardants: The structural characteristics of BPC can be modified to incorporate flame retardant properties into polymers.

Analytical Methodologies

The accurate quantification of **Bisphenol C** in various matrices is crucial for toxicological studies and environmental monitoring. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of **Bisphenol C**. Due to its relatively low volatility, a derivatization step is typically required to convert BPC into a more volatile and thermally stable compound suitable for GC analysis.

Experimental Protocol: GC-MS Analysis of **Bisphenol C** in Water Samples

1. Sample Preparation (Solid-Phase Extraction - SPE):

- Condition a C18 SPE cartridge with methanol followed by deionized water.
- Load the water sample onto the cartridge.
- Wash the cartridge with a low percentage of methanol in water to remove interferences.
- Elute the **Bisphenol C** with methanol or acetonitrile.
- Evaporate the eluent to dryness under a gentle stream of nitrogen.

2. Derivatization:

- Reconstitute the dried extract in a suitable solvent (e.g., pyridine).
- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to complete the reaction.

3. GC-MS Analysis:

- Injector: Splitless mode, ~280-300°C.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
- Oven Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation.
- Mass Spectrometer: Electron ionization (EI) source, typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Table 2: Performance of GC-MS Method for **Bisphenol C** in Water

Parameter	Value	Reference
Limit of Detection (LOD)	1-50 ng/L	[9]
Recovery	87-133%	[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing **Bisphenol C** without the need for derivatization, which simplifies sample preparation and reduces the potential for analytical errors.

Experimental Protocol: LC-MS/MS Analysis of **Bisphenol C** in Biological Samples

1. Sample Preparation (Liquid-Liquid Extraction - LLE or SPE):

- LLE: For liquid samples like plasma or serum, extraction with a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) can be employed.
- SPE: As described for the GC-MS protocol, SPE is also a highly effective method for cleaning up and concentrating biological samples.
- The final extract is evaporated and reconstituted in the initial mobile phase.

2. LC-MS/MS Analysis:

- LC System: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium formate to improve ionization.
- Mass Spectrometer: An electrospray ionization (ESI) source, usually in negative ion mode, is employed. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for **Bisphenol C**.

```
// Nodes sample [label="Sample (Water, Soil, Biological Fluid)"];
extraction [label="Extraction\n(SPE or LLE)"; derivatization
[label="Derivatization\n(for GC-MS)"; no_derivatization [label="No
Derivatization\n(for LC-MS/MS)"; gcms [label="GC-MS Analysis"];
lcmsms [label="LC-MS/MS Analysis"]; data [label="Data Acquisition and
Quantification"]];

// Edges sample -> extraction; extraction -> derivatization;
extraction -> no_derivatization; derivatization -> gcms;
no_derivatization -> lcmsms; gcms -> data; lcmsms -> data; }
```

Figure 3: General analytical workflow for the determination of **Bisphenol C**.

Toxicology and Mechanism of Action

The toxicological profile of **Bisphenol C** is of significant interest due to its structural similarity to BPA, a well-known endocrine-disrupting chemical.

General Toxicity

Bisphenol C is classified as a skin and eye irritant and may cause respiratory irritation[5][6]. The acute oral toxicity is considered to be low, with an estimated LD50 in rats of 3,200 to over 5,000 mg/kg body weight, based on analogy to BPA[10].

Endocrine Disruption

Like BPA, **Bisphenol C** is an endocrine disruptor that can interact with estrogen receptors (ERs). However, its mechanism of action and receptor affinity differ from that of BPA.

- Estrogen Receptor Binding: **Bisphenol C** has been shown to bind to both estrogen receptor alpha (ER α) and estrogen receptor beta (ER β)[2][11]. Some studies indicate that BPC has a higher binding affinity for both ER α and ER β compared to BPA[2].
- Mechanism of Action: Research has demonstrated that **Bisphenol C** acts as a partial agonist of ERs. It activates the N-terminal activation function 1 (AF-1) but can act as an antagonist on the C-terminal activation function 2 (AF-2)[11]. This dual activity classifies it as a Selective Estrogen Receptor Modulator (SERM)[11]. The orientation of BPC within the ligand-binding pocket of the estrogen receptor, with one phenol ring pointing towards the activation helix H12, is thought to be responsible for its antagonistic character[11].

Table 3: Comparative Estrogen Receptor Binding Affinity

Compound	ER α IC ₅₀ (nM)	ER β IC ₅₀ (nM)	Reference
Bisphenol C	2.65	1.94	[12]
Bisphenol A	~100-1000s	~100-1000s	[2] (comparative)
17 β -Estradiol	0.70	0.73	[12]

Genotoxicity and Cytotoxicity

Studies have investigated the genotoxic and cytotoxic potential of **Bisphenol C**. Some research has shown that BPC can induce DNA damage in human liver HepG2 cells after prolonged exposure[13]. It has also been found to reduce the viability of HepG2 cells at certain concentrations[13].

Environmental Fate and Ecotoxicology

The environmental fate of **Bisphenol C** is a critical area of research, as its release into the environment can occur through various industrial and consumer pathways.

Biodegradation

Studies on the biodegradability of various bisphenols have shown that **Bisphenol C** is biodegradable under both aerobic and anaerobic conditions, although its degradation rate is generally slower than that of some other bisphenols like BPF[6]. One study ranked the aerobic

biodegradability of several bisphenols as follows: BPF, HBP >> BPA > BPP (BPC) > BPE > BPB > TDP >> BPS[6]. The anaerobic biodegradability followed a similar trend[6]. The persistence of a bio-oxidation product of BPA, 2,2-bis(4-hydroxyphenyl)-1-propanol, has been observed in environmental waters, suggesting that metabolites of bisphenols can also be of environmental concern[8][14].

Soil Sorption

The mobility of **Bisphenol C** in the terrestrial environment is influenced by its sorption to soil particles. The log Kow of BPC (around 4.74) suggests a moderate to high potential for sorption to soil organic matter[7]. The sorption of bisphenols in soil is primarily influenced by the organic carbon content of the soil[15][16]. Soils with higher organic carbon and clay content are expected to exhibit greater sorption of BPC, reducing its mobility and potential for groundwater contamination[15].

Aquatic Toxicity

The ecotoxicity of **Bisphenol C** to aquatic organisms is an area of ongoing research. Given its endocrine-disrupting properties, there is concern about its potential to adversely affect aquatic life, even at low concentrations. The US EPA has designated **Bisphenol C** as having high acute and chronic aquatic toxicity[17].

Conclusion

Bisphenol C (CAS 79-97-0) is a significant industrial chemical with a range of applications, particularly in the polymer industry. Its structural similarity to Bisphenol A has rightfully placed its toxicological and environmental profile under scientific scrutiny. This guide has provided a detailed overview of its chemical identity, synthesis, analytical determination, biological activities, and environmental behavior.

For researchers, it is evident that while much is known about **Bisphenol C**, particularly its endocrine-disrupting capabilities, further research is needed to fully elucidate its long-term environmental fate and the potential risks it poses to ecosystems and human health. The analytical protocols provided herein offer a foundation for robust monitoring and further toxicological investigation. As the use of BPA alternatives continues, a comprehensive understanding of compounds like **Bisphenol C** is essential for informed risk assessment and the development of safer chemical substitutes.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6620, **Bisphenol C**. [Link]
- PubChem.
- Kitamura, S., et al. (2021). Bisphenol-C is the strongest bifunctional ER α -agonist and ER β -antagonist due to magnified halogen bonding. *PLoS One*, 16(2), e0246583. [Link]
- Ike, M., et al. (2006). Biodegradation of a variety of bisphenols under aerobic and anaerobic conditions. *Water Science and Technology*, 53(6), 153-159. [Link]
- National Institute of Standards and Technology. NIST Chemistry WebBook for **Bisphenol C**. [Link]
- Delfosse, V., et al. (2012). Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes. *Proceedings of the National Academy of Sciences*, 109(37), 14930-14935. [Link]
- Lee, H. J., et al. (2013). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β . *Toxicology and Applied Pharmacology*, 268(3), 312-319. [Link]
- Chongqing Chemdad Co., Ltd. 2,2-Bis(4-hydroxy-3-methylphenyl)propane. [Link]
- Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (*Danio rerio*)
- Felis, E., et al. (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. *Toxics*, 9(3), 49. [Link]
- Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol deriv
- U.S. Environmental Protection Agency. (2010). Hazard Evaluation of Bisphenol A (BPA)
- U.S. Environmental Protection Agency. (2014). Bisphenol A Alternatives in Thermal Paper - Executive Summary. [Link]
- Khan, B., et al. (2021). Sorption and Desorption of Bisphenol A on Agricultural Soils and its Implications for Surface and Groundwater Contamination.
- A Comparative Study of Effects of 28-Day Exposure of Bisphenol A and Bisphenol S on Body Weight Changes, Organ Histology, and Rel
- Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. [Link]
- Toxicological Evaluation of Bisphenol A and Its Analogues. [Link]
- 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. [Link]
- Bisphenol Analogs in Aquatic Environments and Their Effects on Marine Species—A Review. [Link]
- The Effect of Organic Materials on the Response of the Soil Microbiome to Bisphenol A. [Link]

- Adverse (geno)
- Acute and chronic toxicity testing of bisphenol A with aquatic invertebrates
- (PDF) 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. [Link]
- 2,2-Bis(4-Hydroxy-3-Methylphenyl)Propane 97%. [Link]
- A new LC/MS method for specific determination of human systemic exposure to bisphenol A, F and S through their metabolites: Application
- Bisphenol Analogs in Aquatic Environments and Their Effects on Marine Species—A Review. [Link]
- Separation and Analysis of **Bisphenol** Compounds in Consumer Receipt Papers. [Link]
- Sorption behavior of nonylphenol in terrestrial soils. [Link]
- Sorption of 17 α -ethinyl estradiol, bisphenol A and phenanthrene to different size fractions of soil and sediment. [Link]

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bisphenol-C is the strongest bifunctional ER α -agonist and ER β -antagonist due to magnified halogen bonding | PLOS One [journals.plos.org]
- 6. Biodegradation of a variety of bisphenols under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]

- 11. Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bisphenol-C is the strongest bifunctional ER α -agonist and ER β -antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 14. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol-A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. epa.gov [epa.gov]
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